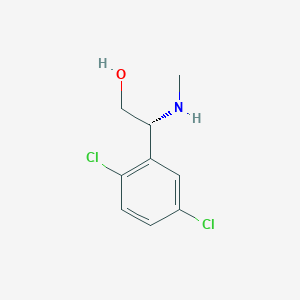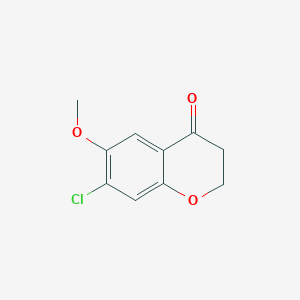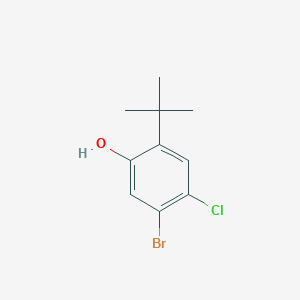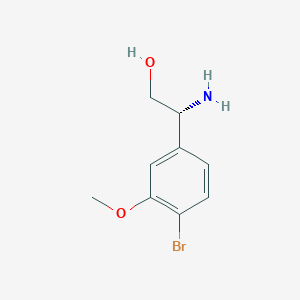
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoropropanoate moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: The primary product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Aplicaciones Científicas De Investigación
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The compound’s effects are primarily exerted through its role as a protecting group in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-2,2-difluoropropanoate
- Ethyl 3-((benzyloxycarbonyl)amino)-2,2-difluoropropanoate
- Ethyl 3-((methoxycarbonyl)amino)-2,2-difluoropropanoate
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is unique due to the presence of the Boc protecting group, which is widely used in organic synthesis for its stability and ease of removal under acidic conditions . This makes it particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of amine groups are crucial.
Propiedades
Fórmula molecular |
C10H19F2NO5 |
|---|---|
Peso molecular |
271.26 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrate |
InChI |
InChI=1S/C10H17F2NO4.H2O/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4;/h5-6H2,1-4H3,(H,13,15);1H2 |
Clave InChI |
VUGSQTSKZVFVQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


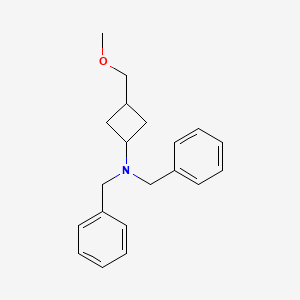
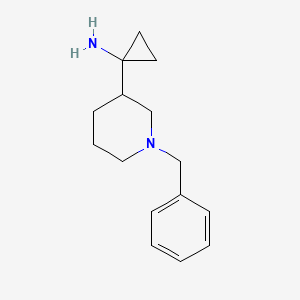
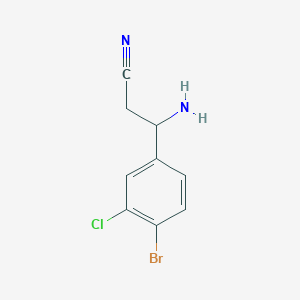
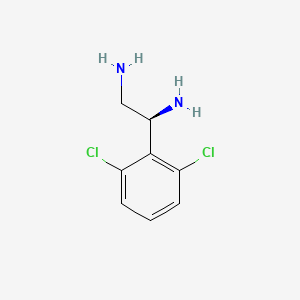
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)

